molecular formula C8H25NOSi3 B092944 Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- CAS No. 17883-25-9

Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-

Cat. No. B092944
CAS RN: 17883-25-9
M. Wt: 235.55 g/mol
InChI Key: MTMFHHMCHPPBTG-UHFFFAOYSA-N
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Description

Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C8H25NOSi3 . It is also known by other names such as 1,1,1,3,3,5,5,5-Octamethyl-2-oxa-4-azapentasilane .


Molecular Structure Analysis

The molecular structure of Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- is represented by the InChI string: InChI=1S/C10H31NO2Si4/c1-14(2,3)12-16(7,8)11-17(9,10)13-15(4,5)6/h11H,1-10H3 . The compound has a molecular weight of 309.7 g/mol .


Physical And Chemical Properties Analysis

Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)- has a boiling point of 56-57 °C (at a pressure of 8 Torr) and a predicted density of 0.832±0.06 g/cm3 . The pKa value is predicted to be 14.47±0.70 .

Scientific Research Applications

  • Photochemistry and Reaction Kinetics : A study on (Phenylethynyl)pentamethyldisilane showed the formation of transient species, including a 1-silaallene and dimethylsilylene, providing insights into the reaction kinetics and photochemistry of disilane compounds (Kerst, Ruffolo, & Leigh, 1997).

  • Organometallic Chemistry : Research on bis(trimethylsiloxy)dichlorotitanium and its reactions with various organosiloxanes and aniline revealed the synthesis of new compounds, demonstrating the utility of trimethylsilyl derivatives in organometallic synthesis (Andrianov, Kurasheva, & Kuteinikova, 1977).

  • Synthesis of Organofunctional Disilanes : Studies on the synthesis and reactions of chloromethyl group-containing disilanes, such as (dichloromethyl)pentamethyldisilane, provided insights into the formation of various organofunctional disilanes, highlighting their potential in synthetic chemistry (Kumada & Ishikawa, 1964).

  • Reactions with Phosphonic Diamide : The reaction of N,N'-Dimethyl-N,N'-bis(trimethylsilyl)methylphosphonic diamide with chloral and chloromethyldimethylchlorosilane demonstrated the formation of specific diazaphospholidine and diazaphospha-silacyclopentane oxides, showing the reactivity of trimethylsilyl derivatives with phosphonic diamides (Pudovik, Kibardina, Zyablikova, & Pudovik, 2001).

  • Mass Spectrometry and Chromatography : A study on the trimethylsilyl derivatives of catecholamine-related molecules provided insights into their mass spectrometric and gas chromatographic behavior, contributing to analytical chemistry (Hattox & Murphy, 1978).

  • Structural Analysis of Oligosilanes : Comparative structural analysis of various oligosilanes, including those bearing trimethylsilyl groups, aided in understanding the influence of bulky groups on Si−Si skeletons, relevant in material science and organosilicon chemistry (Baumgartner, Frank, Kayser, & Marschner, 2005).

  • Thermal Isomerization : Research on the thermal isomerization of specific disilanes, such as 1,2-diadamantoyltetrakis(trimethylsilyl)disilane, revealed isomerization mechanisms and product formation, contributing to the understanding of thermal properties of disilanes (Ohshita, Takayama, Ishikawa, & Kunai, 2003).

  • Polymer Chemistry : Studies on the synthesis and reactions of 1-(Trimethylsilyl)allyl chloride in polymer chemistry showed its utility in producing alkenylsilanes and alcohols, demonstrating the role of trimethylsilyl derivatives in polymer synthesis (Shimizu, Shibata, & Tsuno, 1984).

properties

IUPAC Name

[[[dimethyl(trimethylsilyloxy)silyl]amino]-dimethylsilyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H25NOSi3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMFHHMCHPPBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H25NOSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disiloxanamine, 1,1,3,3,3-pentamethyl-N-(trimethylsilyl)-
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Citations

For This Compound
1
Citations
RM Loyo - 2018 - arca.fiocruz.br
INTRODUÇÃO: A esquistossomose é uma doença negligenciada extremamente relevante para a saúde pública mundial tendo em vista os elevados números de óbitos causados por …
Number of citations: 2 www.arca.fiocruz.br

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